molecular formula C15H20N4O B2389511 N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide CAS No. 1797710-19-0

N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide

Cat. No.: B2389511
CAS No.: 1797710-19-0
M. Wt: 272.352
InChI Key: INIVHRQJYLRLGY-UHFFFAOYSA-N
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Description

N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .

Preparation Methods

The synthesis of N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through various methods, including cyclization reactions of appropriate precursors under specific conditions Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .

Chemical Reactions Analysis

N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Biological Activity

N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)cyclobutanecarboxamide (referred to as N-PMPPC) is a complex organic compound characterized by its unique structural features, including a pyrazolo[1,5-a]pyrimidine core and a cyclobutane moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound's structure integrates various functional groups that contribute to its biological activity:

  • Pyrazolo[1,5-a]pyrimidine Core : Known for kinase inhibitory properties, particularly in cancer cell proliferation.
  • Cyclobutane Moiety : Provides rigidity and influences the compound's pharmacokinetic properties.
  • Carboxamide Group : Enhances interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including N-PMPPC, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance:

  • Inhibition of CDK2 : This inhibition leads to antiproliferative effects in various cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

N-PMPPC has also been noted for its anti-inflammatory properties. Compounds within the same class have demonstrated effectiveness in reducing inflammation without the ulcerogenic effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This makes them attractive candidates for treating inflammatory diseases .

Antimicrobial Activity

The presence of isoxazole moieties in related compounds suggests that N-PMPPC may possess antimicrobial properties. Isoxazoles have been documented to exhibit antibacterial and antifungal activities, indicating a broad spectrum of potential biological effects .

The mechanism by which N-PMPPC exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammatory pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular functions.

Comparative Analysis with Related Compounds

To better understand the biological activity of N-PMPPC, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Phenylpyrazolo[1,5-a]pyrimidin-7-onePyrazolo[1,5-a]pyrimidine coreAnti-inflammatory
4-Aminoquinazoline DerivativesQuinazoline ring fused with pyrazoleAnticancer
7-Chloro-pyrazolo[1,5-a]pyrimidineChlorinated derivativeAntimicrobial

These compounds share structural similarities but differ in their specific mechanisms of action and target selectivity .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on CDK Inhibition : A study demonstrated that certain pyrazolo[1,5-a]pyrimidines effectively inhibited CDK2 activity in vitro, leading to decreased proliferation in cancer cell lines .
  • Anti-inflammatory Research : Another investigation revealed that derivatives exhibited significant anti-inflammatory effects in animal models without causing gastrointestinal toxicity .
  • Antimicrobial Evaluation : Research has shown that isoxazole-containing compounds can effectively combat bacterial infections in vitro, suggesting a potential role for N-PMPPC in antimicrobial therapy .

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11-8-14-17-9-12(10-19(14)18-11)4-3-7-16-15(20)13-5-2-6-13/h8-10,13H,2-7H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIVHRQJYLRLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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